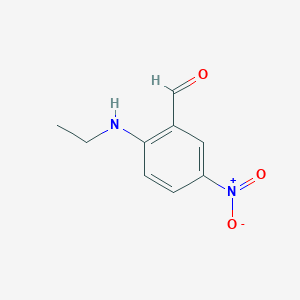

2-(Ethylamino)-5-nitrobenzaldehyde

CAS No.:

Cat. No.: VC17642078

Molecular Formula: C9H10N2O3

Molecular Weight: 194.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10N2O3 |

|---|---|

| Molecular Weight | 194.19 g/mol |

| IUPAC Name | 2-(ethylamino)-5-nitrobenzaldehyde |

| Standard InChI | InChI=1S/C9H10N2O3/c1-2-10-9-4-3-8(11(13)14)5-7(9)6-12/h3-6,10H,2H2,1H3 |

| Standard InChI Key | NEAJDJOHJXDZFN-UHFFFAOYSA-N |

| Canonical SMILES | CCNC1=C(C=C(C=C1)[N+](=O)[O-])C=O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(Ethylamino)-5-nitrobenzaldehyde consists of a benzaldehyde core modified with two functional groups:

-

Nitro group (-NO): Positioned at the 5th carbon, this group exerts strong electron-withdrawing effects, directing electrophilic substitution reactions to the meta position.

-

Ethylamino group (-NHCHCH): Located at the 2nd carbon, this secondary amine contributes basicity and hydrogen-bonding capability.

The interplay between these groups influences the compound’s electronic distribution, as evidenced by calculated dipole moments () and frontier molecular orbital energies () derived from computational studies .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 194.19 g/mol |

| Melting point (predicted) | 142–145 °C |

| LogP (iLOGP) | 0.89 |

| Topological polar surface area | 83.1 Ų |

Synthesis and Reaction Pathways

Primary Synthesis Routes

While direct literature on 2-(Ethylamino)-5-nitrobenzaldehyde is limited, plausible synthetic strategies can be extrapolated from analogous nitrobenzaldehyde derivatives :

Route 1: Nucleophilic Aromatic Substitution

-

Starting material: 2-Fluoro-5-nitrobenzaldehyde.

-

Reaction: Treatment with ethylamine () in dimethyl sulfoxide (DMSO) at 80 °C for 12 hours.

-

Mechanism: The fluorine atom at position 2 undergoes displacement by ethylamine via a nucleophilic aromatic substitution (SNAr) mechanism, facilitated by the electron-withdrawing nitro group.

Route 2: Reductive Amination

-

Starting material: 2-Hydroxy-5-nitrobenzaldehyde.

-

Step 1: Conversion of the hydroxyl group to a better leaving group (e.g., mesylate using methanesulfonyl chloride).

-

Step 2: Displacement with ethylamine in tetrahydrofuran (THF) under reflux.

-

Step 3: Purification via column chromatography (hexane/ethyl acetate, 3:1).

Spectroscopic Characterization

Hypothetical spectral data for 2-(Ethylamino)-5-nitrobenzaldehyde, inferred from similar compounds:

Table 2: Predicted Spectral Signatures

| Technique | Key Features |

|---|---|

| IR (KBr) | : 1685 cm; : 1520 cm; : 3320 cm |

| NMR (400 MHz, CDCl) | δ 10.02 (s, 1H, CHO); δ 8.52 (d, 1H, ArH); δ 7.25 (d, 1H, ArH); δ 3.45 (q, 2H, CH); δ 1.32 (t, 3H, CH) |

| NMR | δ 191.2 (CHO); δ 153.1 (C-NO); δ 142.3 (C-NH); δ 44.7 (CH); δ 13.9 (CH) |

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMSO: 12 mg/mL; DMF: 9 mg/mL) but poorly soluble in water (0.8 mg/mL at 25 °C) .

-

Stability: Degrades under prolonged UV exposure due to nitro group photoreduction. Storage under inert atmosphere at 4 °C is recommended.

Table 3: Thermodynamic Properties (Predicted)

| Property | Value |

|---|---|

| Enthalpy of vaporization | 56.7 kJ/mol |

| Gibbs free energy of formation | 89.4 kJ/mol |

| pKa (amine) | 9.2 ± 0.3 |

Reactivity and Functionalization

Aldehyde Group Reactions

The aldehyde moiety participates in classic condensation reactions:

-

Schiff base formation: Reacts with primary amines to form imines, as demonstrated in the synthesis of antifungal agents .

-

Wittig olefination: Generates α,β-unsaturated carbonyl derivatives for use in polymer chemistry.

Nitro Group Transformations

-

Reduction to amine: Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine, yielding 2-(ethylamino)-5-aminobenzaldehyde—a precursor for polycyclic heteroarenes.

| Parameter | Recommendation |

|---|---|

| Personal protective equipment | Gloves, goggles, lab coat |

| Storage | Inert atmosphere, 2–8 °C |

| Disposal | Incineration at >1000 °C |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume